molecular formula C13H12O4 B049030 5-(benzyloxy)-2-(hydroxymethyl)-4H-pyran-4-one CAS No. 15771-06-9

5-(benzyloxy)-2-(hydroxymethyl)-4H-pyran-4-one

Cat. No.: B049030
CAS No.: 15771-06-9
M. Wt: 232.23 g/mol
InChI Key: ZGEXYNBHYVEWKT-UHFFFAOYSA-N
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Description

5-(benzyloxy)-2-(hydroxymethyl)-4H-pyran-4-one, also known as this compound, is a useful research compound. Its molecular formula is C13H12O4 and its molecular weight is 232.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Polymerization Initiator : [5-(Benzyloxy)-4-oxo-4H-pyran-2-yl]methyl-2-bromo-2-methylpropanoate, a derivative of 5-(benzyloxy)-2-(hydroxymethyl)-4H-pyran-4-one, is effective in initiating atom transfer radical polymerization of styrene and methyl methacrylate (Saraei et al., 2019).

  • Synthetic Chemistry : The compound serves as a mobile keto-allyl system, aiding in the synthesis of various nitriles and amides, which are essential intermediates in organic synthesis (Philipp & Jirkovsky, 1979).

  • Medicinal Chemistry : Derivatives of 5-hydroxy-2-(hydroxymethyl)-4H-pyran-4-one have been employed in the synthesis of dihydropyrano[3,2-b]pyrans and spiro-pyrano[3,2-b]pyrans, which have potential medicinal applications in various fields (Borah et al., 2021).

  • Virology : The direct bonding of the hydroxyl group to the pyrazole ring in related compounds demonstrates biological activity against various viruses, indicating potential for antiviral research (Sauer et al., 1993).

  • Green Chemistry : Nano-silica sulfuric acid-catalyzed synthesis of new 6-amino-8-aryl-7-(benzenesulfonyl)-2-(hydroxymethyl)-pyrano[3,2-b]pyran-4(8H)-one derivatives has been developed, showing improved yields and indicating a move towards more environmentally friendly synthesis methods (Dehghanpoor et al., 2019).

  • Pharmaceutical Intermediates : Efficient synthesis methods have been developed for pharmaceutical intermediates like maltol, ethyl maltol, and pyromeconic acid from related compounds, indicating its role in pharmaceutical manufacturing (Torii et al., 1976).

  • Agricultural Chemistry : Certain derivatives exhibit herbicidal and growth regulatory activity against various plants, indicating potential applications in agriculture (Veverka & Kráľovičová, 1990).

  • Biomedical Research : Electrochemically induced multicomponent assembling process efficiently produces novel pharmacologically active systems with promising biomedical applications (Elinson et al., 2020).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it is harmful if swallowed (H302) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Properties

IUPAC Name

2-(hydroxymethyl)-5-phenylmethoxypyran-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O4/c14-7-11-6-12(15)13(9-16-11)17-8-10-4-2-1-3-5-10/h1-6,9,14H,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGEXYNBHYVEWKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=COC(=CC2=O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50358528
Record name 5-(benzyloxy)-2-(hydroxymethyl)-4H-pyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50358528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15771-06-9
Record name 5-(benzyloxy)-2-(hydroxymethyl)-4H-pyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50358528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(benzyloxy)-2-(hydroxymethyl)-4H-pyran-4-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

69 g (3 mmol) of sodium were dissolved in 5 l of methanol. Subsequently 425.3 g (3 mol) of 5-hydroxy-2-(hydroxymethyl)-4H-pyran-4-one was added and stirred at 30° C. until a clear solution was obtained. 595 g (3.5 mol) of benzyl bromide was then added and stirred for 1 hour under reflux. The warm, dark colored solution was poured into 15 l of ice water. The product crystallized immediately. The crystals were collected and washed first with 8 l of water and then twice with 2.5 l of ether. The product was left to stand overnight and finally dried at 50° C. for 16 hours. Yield: 646 g.
Quantity
69 g
Type
reactant
Reaction Step One
Quantity
5 L
Type
solvent
Reaction Step One
Quantity
425.3 g
Type
reactant
Reaction Step Two
Quantity
595 g
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
15 L
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

To the solution of kojic acid (28 g) in DMF (200 ml) was added potassium carbonate (32 g), and the mixture was stirred at room temperature for 30 minutes. After benzyl chloride (25 g) was added, the mixture was further stirred for 60 minutes. The solvent was evaporated. The residue was then extracted with ethyl acetate, washed with water and dried. After the solvent was evaporated, the residue was crystallized from ethyl acetate to give 5-benzyloxy-2-hydroxymethyl-4-oxo-4H-pyran (34.6 g).
Quantity
28 g
Type
reactant
Reaction Step One
Quantity
32 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

To a stirred solution of 17 g (0.12 mole) of kojic acid and 5.1 g (0.13 mole) of sodium hydroxide in 190 ml of 10:1 (by volume) methanol-water was added dropwise 17.5 g (0.14 mole) of benzyl chloride. After 4.5 hours at reflux, the mixture was allowed to cool and was poured into 200 ml of ice-water. The resultant solid was collected, washed with water, and dried, giving 22.4 g of analytically pure title compound, m.p. 128°-130°.
Quantity
17 g
Type
reactant
Reaction Step One
Quantity
5.1 g
Type
reactant
Reaction Step One
Quantity
17.5 g
Type
reactant
Reaction Step One
Quantity
190 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
200 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

To a stirred solution of kojic acid (71.05 g, 0.5 mmol) and sodium hydroxide (22 g, 0.55 mol) in 750 mL of MeOH and 75 mL of water was added benzylchloride (73 g, 0.575 mmol) drop-wise. The resulting mixture was heated at reflux for 4.5 h with stirring. The mixture was then allowed to cool and concentrated to half of the starting volume. The mixture was poured into water, the resultant solid was collected, washed with water, and dried to give 110 g crude compound. The crude compound was re-crystallized from EtOAc to give 5-(benzyloxy)-2-(hydroxymethyl)-4H-pyran-4-one. 1H NMR 6 (400 MHz, d6-DMSO): 8.14 (s, 1H), 7.40-7.30 (m, 5H), 6.29(s, 1H), 5.68 (t, J=6.0 Hz, 1H), 4.91 (s, 2H), 4.26 (d, J=6.0 Hz,1H).
Quantity
71.05 g
Type
reactant
Reaction Step One
Quantity
22 g
Type
reactant
Reaction Step One
Quantity
73 g
Type
reactant
Reaction Step One
Name
Quantity
750 mL
Type
solvent
Reaction Step One
Name
Quantity
75 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-(benzyloxy)-2-(hydroxymethyl)-4H-pyran-4-one
Reactant of Route 6
5-(benzyloxy)-2-(hydroxymethyl)-4H-pyran-4-one

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